molecular formula C12H16FN B12092282 N-cyclopentyl-4-fluoro-3-methylaniline

N-cyclopentyl-4-fluoro-3-methylaniline

Cat. No.: B12092282
M. Wt: 193.26 g/mol
InChI Key: JEFNSKULEIZKEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-fluoro-3-methylaniline: is an organic compound with the molecular formula C12H16FN It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are substituted with a cyclopentyl group, a fluorine atom, and a methyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4-fluoro-3-methylaniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-4-fluoro-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-cyclopentyl-4-fluoro-3-methylaniline has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects on cellular processes.

    Medicine: this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-fluoro-3-methylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • N-cyclopentyl-3-fluoro-4-methylaniline
  • 4-fluoro-3-methylaniline
  • N-cyclopentyl-4-methylaniline

Comparison: N-cyclopentyl-4-fluoro-3-methylaniline is unique due to the presence of both a cyclopentyl group and a fluorine atom on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic characteristics. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

N-cyclopentyl-4-fluoro-3-methylaniline

InChI

InChI=1S/C12H16FN/c1-9-8-11(6-7-12(9)13)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3

InChI Key

JEFNSKULEIZKEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2CCCC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.